Cas no 872862-07-2 (ethyl 4-(2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamido)benzoate)
ethyl 4-(2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamido)benzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate
- ethyl 4-(2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamido)benzoate
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- Inchi: 1S/C26H27N3O5/c1-2-34-26(33)18-10-12-19(13-11-18)27-25(32)24(31)21-16-29(22-9-5-4-8-20(21)22)17-23(30)28-14-6-3-7-15-28/h4-5,8-13,16H,2-3,6-7,14-15,17H2,1H3,(H,27,32)
- InChI Key: KLGJDEVDLWAIDD-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC=C(NC(C(=O)C2C3=C(N(CC(=O)N4CCCCC4)C=2)C=CC=C3)=O)C=C1
ethyl 4-(2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamido)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2001-0749-2μmol |
ethyl 4-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate |
872862-07-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2001-0749-5μmol |
ethyl 4-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate |
872862-07-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2001-0749-10μmol |
ethyl 4-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate |
872862-07-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2001-0749-20μmol |
ethyl 4-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate |
872862-07-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2001-0749-1mg |
ethyl 4-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate |
872862-07-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2001-0749-2mg |
ethyl 4-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate |
872862-07-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2001-0749-3mg |
ethyl 4-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate |
872862-07-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2001-0749-4mg |
ethyl 4-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate |
872862-07-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2001-0749-5mg |
ethyl 4-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate |
872862-07-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2001-0749-10mg |
ethyl 4-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate |
872862-07-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 4-(2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamido)benzoate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on ethyl 4-(2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamido)benzoate
Advanced Molecular Insights into Ethyl 4-(2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamido)benzoate: A Novel Compound with Promising Pharmacological Potential
Ethyl 4-(2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamido)benzoate, with the CAS number 872862-07-2, represents a complex synthetic molecule that has garnered significant attention in the field of pharmaceutical chemistry. This compound is a derivative of benzoic acid, featuring a multifunctional acetamido group and a piperidin-1-yl substituent. Its structural complexity is further enhanced by the presence of a 1H-indol-3-yl ring system, which is a common motif in bioactive compounds. Recent studies have highlighted the potential of such molecular architectures in targeting kinase pathways and inflammatory responses, making this compound a focal point for drug discovery efforts.
The piperidin-1-yl moiety in this molecule is particularly noteworthy due to its ability to modulate lipophilicity and protein binding affinity. This property is critical in determining the bioavailability and metabolic stability of the compound. Additionally, the 1H-indol-3-yl ring system is known for its involvement in neurotransmitter regulation, which could imply potential applications in neurodegenerative diseases. The acetamido group, on the other hand, is often associated with enzyme inhibition and anti-inflammatory effects, further expanding the therapeutic possibilities of this compound.
Recent advancements in computational chemistry have enabled researchers to predict the three-dimensional structure and molecular interactions of Ethyl 4-(2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamido)benzoate. These simulations have revealed that the molecule can adopt a conformation that facilitates target-specific binding. This is particularly relevant in the context of targeted therapy, where the ability to bind selectively to a protein kinase or receptor is crucial for efficacy and toxicity reduction.
Pharmacokinetic studies conducted in preclinical models have demonstrated that this compound exhibits favorable absorption, distribution, and elimination profiles. The ester linkage in the benzoate group contributes to its hydrolytic stability, which is essential for maintaining drug potency during in vivo administration. Furthermore, the lipophilic nature of the piperidin-1-yl group enhances its cell membrane permeability, allowing it to effectively cross biological barriers such as the blood-brain barrier. This characteristic is particularly advantageous for central nervous system (CNS) targeting applications.
In vitro experiments have shown that Ethyl 4-(2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamido)benzoate exhibits selective inhibition of specific kinase enzymes, including ERK1/2 and JNK, which are implicated in cell proliferation and apoptosis. These findings suggest a potential role in cancer therapy, as uncontrolled cell growth is a hallmark of many malignancies. However, further clinical trials are necessary to validate these in vitro results and assess long-term safety and efficacy.
Mechanistic studies have also explored the anti-inflammatory properties of this compound. The acetamido group is believed to interfere with pro-inflammatory signaling pathways, such as the NF-κB cascade, which plays a central role in immune responses. By inhibiting this pathway, the compound may help reduce chronic inflammation associated with conditions like rheumatoid arthritis and inflammatory bowel disease. These findings are supported by in vivo models where the compound demonstrated significant reduction in inflammatory markers.
Structure-activity relationship (SAR) analyses have been instrumental in optimizing the therapeutic potential of Ethyl 4-(2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamido)benzoate. Modifications to the piperidin-1-yl group, such as the introduction of functional groups or steric hindrance, have been shown to enhance selectivity and potency. These optimizations are critical in minimizing off-target effects and improving drug safety profiles.
Current research trends in pharmaceutical development emphasize the importance of multitarget compounds that can address complex pathophysiological mechanisms. Ethyl 4-(2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamido)benzoate aligns with this trend due to its ability to modulate multiple biological pathways. This versatility makes it a promising candidate for polypharmacology approaches, where the simultaneous targeting of multiple disease-related pathways can lead to more effective therapeutic outcomes.
Challenges in the development of this compound include the need for large-scale synthesis and cost-effective production methods. Additionally, drug resistance mechanisms may pose a barrier to long-term efficacy, necessitating further genetic and biochemical studies to understand resistance patterns. Despite these challenges, the preclinical data and computational models suggest a strong potential for clinical translation.
In conclusion, Ethyl 4-(2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamido)benzoate represents a significant advancement in pharmaceutical chemistry. Its unique molecular architecture and multifunctional groups position it as a candidate for innovative therapies in oncology and inflammatory diseases. Ongoing research efforts and clinical trials will be crucial in fully realizing its therapeutic potential and addressing the challenges associated with its development.
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